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Compound of Interest

Compound Name: Trideca-4,7-diynal

CAS No.: 87681-30-9

Cat. No.: B14405806

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Trideca-4,7-diynal, a
polyunsaturated aldehyde. Due to the absence of a documented direct synthesis, this guide

presents a rational, multi-step approach based on well-established organic chemistry reactions.

The proposed synthesis involves the construction of the carbon backbone through a key

coupling reaction, strategic use of protecting groups, and final functional group manipulation to

yield the target aldehyde.

Retrosynthetic Analysis
A retrosynthetic analysis of Trideca-4,7-diynal suggests a disconnection at the C5-C6 bond,

pointing towards a Cadiot-Chodkiewicz coupling as a suitable method for forming the diyne

moiety. This approach simplifies the target molecule into two key synthons: a C5 haloalkyne

and a C8 terminal alkyne alcohol. The aldehyde functionality can be introduced in the final step

via oxidation of a primary alcohol to avoid potential side reactions during the coupling and

deprotection steps.
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Caption: Retrosynthetic analysis of Trideca-4,7-diynal.

Proposed Synthesis Pathway
The forward synthesis is proposed to proceed in three main stages:

Synthesis of Key Intermediates: Preparation of 1-bromopent-2-yne and protection of the

terminal alkyne of a suitable C8 starting material.

Carbon Backbone Construction: Cadiot-Chodkiewicz coupling of the two key intermediates

to form the C13 diyne backbone.

Final Functional Group Transformations: Deprotection of the terminal alkyne (if necessary)

and oxidation of the primary alcohol to the desired aldehyde.
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Stage 1: Intermediate Synthesis
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Caption: Proposed multi-stage synthesis of Trideca-4,7-diynal.
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Experimental Protocols
Stage 1: Synthesis of Key Intermediates
1.1 Synthesis of 1-Bromopent-2-yne

1-Bromopent-2-yne can be synthesized from the commercially available pent-2-yn-1-ol.

Reaction: Pent-2-yn-1-ol to 1-Bromopent-2-yne

Reagents: Phosphorus tribromide (PBr₃)

Procedure:

Cool a solution of pent-2-yn-1-ol in a suitable anhydrous solvent (e.g., diethyl ether) to 0

°C in an ice bath.

Slowly add phosphorus tribromide (0.33 equivalents) dropwise to the cooled solution with

stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 12-24 hours.

Quench the reaction by carefully pouring the mixture over ice.

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine,

and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure and purify the crude product by distillation to

yield 1-bromopent-2-yne.[1][2][3]

1.2 Protection of Oct-3-yn-1-ol

The primary alcohol of oct-3-yn-1-ol needs to be protected to prevent side reactions during the

subsequent coupling step. A tert-butyldimethylsilyl (TBDMS) group is a suitable choice.

Reaction: Oct-3-yn-1-ol to 1-(tert-Butyldimethylsilyloxy)oct-3-yne

Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole
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Procedure:

Dissolve oct-3-yn-1-ol and imidazole (1.2 equivalents) in anhydrous dichloromethane

(DCM).

Add a solution of TBDMSCl (1.1 equivalents) in DCM dropwise to the mixture at room

temperature.

Stir the reaction for 12-16 hours.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to

obtain the protected alcohol.

Starting Material Product Key Reagents Typical Yield

Pent-2-yn-1-ol 1-Bromopent-2-yne PBr₃ 70-85%

Oct-3-yn-1-ol

1-(tert-

Butyldimethylsilyloxy)

oct-3-yne

TBDMSCl, Imidazole 90-95%

Stage 2: Carbon Backbone Construction via Cadiot-
Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a reliable method for the synthesis of unsymmetrical

diynes.[4][5][6]

Reaction: 1-Bromopent-2-yne with 1-(tert-Butyldimethylsilyloxy)oct-3-yne

Reagents: Copper(I) chloride (CuCl), a suitable amine base (e.g., ethylamine), and

hydroxylamine hydrochloride.

Procedure:
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To a solution of 1-bromopent-2-yne in methanol, add an aqueous solution of ethylamine,

copper(I) chloride, and hydroxylamine hydrochloride.

Add the protected oct-3-yn-1-ol dropwise to the reaction mixture.

Stir the reaction at room temperature for 2-4 hours. The reaction progress can be

monitored by TLC.

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

Wash the combined organic layers with saturated ammonium chloride solution and brine,

then dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography to yield the protected Trideca-4,7-diyn-1-ol.

Reactant 1 Reactant 2 Product Catalyst/Base Typical Yield

1-Bromopent-2-

yne

1-(tert-

Butyldimethylsilyl

oxy)oct-3-yne

Protected

Trideca-4,7-diyn-

1-ol

CuCl, EtNH₂ 60-80%

Stage 3: Final Functional Group Transformations
3.1 Deprotection of the Silyl Ether

The TBDMS protecting group is removed to reveal the primary alcohol.

Reaction: Protected Trideca-4,7-diyn-1-ol to Trideca-4,7-diyn-1-ol

Reagents: Tetra-n-butylammonium fluoride (TBAF)

Procedure:

Dissolve the protected diyne alcohol in tetrahydrofuran (THF).

Add a 1M solution of TBAF in THF (1.1 equivalents) to the solution.
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Stir the reaction at room temperature for 1-2 hours.

Quench the reaction with saturated ammonium chloride solution and extract with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the product by column chromatography to obtain Trideca-4,7-diyn-1-ol.

3.2 Oxidation of the Primary Alcohol to the Aldehyde

A mild oxidation is required to convert the primary alcohol to the aldehyde without affecting the

diyne functionality. Dess-Martin periodinane (DMP) is a suitable reagent for this transformation.

Reaction: Trideca-4,7-diyn-1-ol to Trideca-4,7-diynal

Reagents: Dess-Martin periodinane (DMP)

Procedure:

Dissolve Trideca-4,7-diyn-1-ol in anhydrous dichloromethane (DCM).

Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.

Stir the reaction at room temperature for 1-3 hours.

Quench the reaction by adding a saturated solution of sodium thiosulfate.

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine,

and dry over anhydrous magnesium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography to yield the final product, Trideca-4,7-diynal.
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Starting Material Product Key Reagents Typical Yield

Protected Trideca-4,7-

diyn-1-ol
Trideca-4,7-diyn-1-ol TBAF >95%

Trideca-4,7-diyn-1-ol Trideca-4,7-diynal
Dess-Martin

Periodinane
85-95%

Disclaimer: This document provides a proposed synthetic pathway based on established

chemical reactions. The experimental protocols are generalized and may require optimization

for specific laboratory conditions. Researchers should consult the primary literature and adhere

to all laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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